molecular formula C11H15NOS B11946086 S-butyl phenylthiocarbamate CAS No. 17425-13-7

S-butyl phenylthiocarbamate

Cat. No.: B11946086
CAS No.: 17425-13-7
M. Wt: 209.31 g/mol
InChI Key: RBMBWWIPNLXVQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-butyl phenylthiocarbamate typically involves the reaction of phenyl isothiocyanate with butylamine . The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or chloroform . The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: S-butyl phenylthiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-butyl phenylthiocarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-butyl phenylthiocarbamate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • S-propyl phenylthiocarbamate
  • S-isopropyl phenylthiocarbamate
  • S-(p-tolyl) phenylthiocarbamate
  • S-butyl (m-tolyl) thiocarbamate

Comparison: S-butyl phenylthiocarbamate is unique due to its specific butyl group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the butyl group may influence its solubility, reactivity, and interaction with biological targets .

Properties

CAS No.

17425-13-7

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

S-butyl N-phenylcarbamothioate

InChI

InChI=1S/C11H15NOS/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)

InChI Key

RBMBWWIPNLXVQS-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=O)NC1=CC=CC=C1

Origin of Product

United States

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